molecular formula C8H18O3Si B180784 2-(Tert-butyldimethylsilyloxy)acetic acid CAS No. 105459-05-0

2-(Tert-butyldimethylsilyloxy)acetic acid

Cat. No.: B180784
CAS No.: 105459-05-0
M. Wt: 190.31 g/mol
InChI Key: XHIMBQWQWUOCEY-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxy)acetic acid is an organosilicon compound with the molecular formula C8H18O3Si. It is characterized by the presence of a tert-butyldimethylsilyl group attached to an acetic acid moiety. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for alcohols and carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tert-butyldimethylsilyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyldimethylsilyl chloride with glycolic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl-protected carboxylic acids.

    Reduction: Reduction reactions can convert the compound into silyl-protected alcohols.

    Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silyl-protected carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butyldimethylsilyloxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyldimethylsilyloxy)acetic acid primarily involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective transformations in multi-step synthetic processes. The compound can be selectively deprotected under mild conditions, revealing the functional group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid.

    2-(Tert-butyldimethylsilyloxy)ethanol: Contains an alcohol group, used in similar protecting group strategies.

    2-(Tert-butyldimethylsilyloxy)propanoic acid: Similar protecting group but with a different carbon backbone.

Uniqueness

2-(Tert-butyldimethylsilyloxy)acetic acid is unique due to its specific combination of a silyl protecting group with an acetic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ability to protect carboxylic acids and alcohols while being easily removable under mild conditions sets it apart from other protecting groups.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIMBQWQWUOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469352
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105459-05-0
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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